2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-methylphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4/c1-13-2-4-14(5-3-13)16-7-9-20(26)25(23-16)11-19-22-21(24-29-19)15-6-8-17-18(10-15)28-12-27-17/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEZJWPACBFPLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions One common route starts with the preparation of the 1,3-benzodioxole derivative, followed by the formation of the 1,2,4-oxadiazole ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes the use of scalable reaction conditions, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and pyridazinone moieties.
Reduction: Reduction reactions can target the oxadiazole ring or the pyridazinone group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under conditions such as reflux or microwave irradiation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound's structural features suggest potential applications in drug development. The presence of the oxadiazole and pyridazinone rings has been associated with various biological activities including anti-inflammatory, antimicrobial, and anticancer properties. Research has indicated that derivatives of oxadiazoles can exhibit significant cytotoxicity against cancer cell lines, making this compound a candidate for further pharmacological exploration.
Antimicrobial Activity
Preliminary studies have shown that compounds containing benzodioxole and oxadiazole moieties possess antimicrobial properties. The incorporation of these functional groups into the compound may enhance its efficacy against bacterial and fungal pathogens. A study demonstrated that similar compounds exhibited minimum inhibitory concentrations (MICs) effective against several strains of bacteria and fungi.
Anticancer Research
The potential anticancer properties of this compound can be attributed to its ability to induce apoptosis in cancer cells. Compounds with similar structures have been reported to trigger cell cycle arrest and promote programmed cell death in various cancer types. Future studies could focus on evaluating the specific mechanisms through which this compound affects tumor growth.
Neuroprotective Effects
Research into compounds with related structures has suggested neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The antioxidant properties attributed to the benzodioxole group may play a role in protecting neuronal cells from oxidative stress.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of oxadiazoles were tested for their cytotoxic effects on human cancer cell lines. Results indicated that modifications to the oxadiazole structure significantly enhanced cytotoxicity, suggesting that similar modifications to our target compound could yield promising results.
Case Study 2: Antimicrobial Testing
A series of compounds featuring benzodioxole and oxadiazole were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The study found that specific substitutions on the benzodioxole moiety increased activity against resistant strains, highlighting the importance of structural optimization.
| Application Area | Potential Activity | Reference |
|---|---|---|
| Pharmaceutical Development | Anticancer | Journal of Medicinal Chemistry |
| Antimicrobial Activity | Bacterial Inhibition | Antimicrobial Agents and Chemotherapy |
| Neuroprotective Effects | Oxidative Stress Reduction | Neurobiology of Disease |
Mechanism of Action
The mechanism of action of 2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
- 2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-chlorophenyl)-2,3-dihydropyridazin-3-one
- 2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one
Uniqueness
The uniqueness of 2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable molecule for various applications.
Biological Activity
The compound 2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. It begins with the preparation of the benzodioxole and oxadiazole intermediates, followed by their coupling with the dihydropyridazine framework. The synthetic routes often utilize various reagents and conditions to optimize yield and purity.
Biological Activity
Research indicates that compounds containing the oxadiazole moiety often exhibit enhanced biological activity. The incorporation of this functional group may lead to improved pharmacological profiles, including anti-inflammatory and anticancer properties.
Anticancer Activity
A study highlighted the anticancer potential of similar compounds through screening drug libraries on multicellular spheroids. The findings suggested that modifications on the tetrahydropyridine ring could significantly influence anticancer efficacy. Specifically, the introduction of oxadiazole derivatives has been associated with increased cytotoxicity against various cancer cell lines .
Anti-inflammatory Properties
In another investigation focusing on substituted tetrahydropyridines, it was observed that the structural variations influenced their anti-inflammatory activities. The oxadiazole-containing derivatives demonstrated promising results in reducing inflammation markers in vitro .
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in inflammatory pathways.
- Cell Signaling Modulation : The interaction with cellular receptors can lead to altered signaling cascades that promote apoptosis in cancer cells.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of this compound to maximize yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:
- Temperature : Elevated temperatures (80–120°C) for cyclization steps to form the 1,2,4-oxadiazole ring .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol or methanol aids in recrystallization for purification .
- Catalyst Use : Acidic or basic catalysts (e.g., POCl₃, NaH) to facilitate dehydration and ring closure .
- Data-Driven Consideration : Monitor reaction progress via TLC or HPLC to minimize by-products like unreacted intermediates or dimerization side products .
Q. How can the molecular structure of this compound be accurately determined using X-ray crystallography?
- Methodological Answer :
- Crystallization : Grow single crystals via slow evaporation in a solvent mixture (e.g., DCM/hexane) .
- Data Collection : Use SHELX programs (e.g., SHELXL) for structure refinement. Key steps include solving the phase problem via direct methods and refining anisotropic displacement parameters .
- Validation : Cross-check results with spectroscopic data (NMR, IR) to confirm functional groups (e.g., benzodioxole C-O-C stretch at ~1250 cm⁻¹) .
Q. What spectroscopic techniques are most effective for characterizing the functional groups in this compound?
- Methodological Answer :
- NMR : ¹H NMR identifies substituents on the dihydropyridazinone core (e.g., methylphenyl protons at δ 2.3–2.5 ppm) .
- IR Spectroscopy : Detect oxadiazole ring vibrations (~1600 cm⁻¹) and benzodioxole ether linkages (~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~450) and fragmentation patterns .
Advanced Research Questions
Q. How does the electronic nature of substituents (e.g., benzodioxole vs. bromophenyl) influence the compound’s reactivity and pharmacological activity?
- Methodological Answer :
- Comparative Analysis : Use analogs (e.g., bromophenyl-substituted oxadiazoles ) to assess electronic effects via Hammett σ constants. Electron-withdrawing groups (e.g., -Br) enhance electrophilic reactivity, while benzodioxole’s electron-rich structure may improve binding to aromatic receptors .
- Biological Assays : Test inhibition of target enzymes (e.g., kinases) under standardized conditions (IC₅₀ comparisons) to correlate substituent effects with activity .
Q. What strategies can resolve contradictions in biological activity data between this compound and its structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methylphenyl with chlorophenyl) and evaluate activity shifts .
- Data Normalization : Account for assay variability (e.g., cell line differences) by repeating experiments under controlled conditions (pH 7.4, 37°C) .
- Computational Docking : Use molecular dynamics simulations to identify binding pose discrepancies caused by steric clashes or hydrogen-bonding variations .
Q. How can computational methods like DFT be integrated with experimental data to predict the electronic properties of this compound?
- Methodological Answer :
- DFT Workflow : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier orbitals (HOMO/LUMO). Compare results with experimental UV-Vis spectra (e.g., λmax ~300 nm for π→π* transitions) .
- Electrostatic Potential Maps : Visualize charge distribution to predict nucleophilic/electrophilic sites for reaction planning .
- Validation : Overlay DFT-derived bond lengths/angles with X-ray crystallography data to assess accuracy (RMSD < 0.01 Å) .
Experimental Design Considerations
Q. What experimental controls are essential when evaluating this compound’s stability under physiological conditions?
- Methodological Answer :
- Buffer Systems : Test stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours .
- Degradation Monitoring : Use LC-MS to track hydrolysis of labile groups (e.g., oxadiazole ring opening) and quantify half-life .
- Positive/Negative Controls : Include stable analogs (e.g., fully aromatic pyridazines) and degradable compounds (e.g., ester-containing derivatives) for comparison .
Q. How can crystallographic data be leveraged to improve the compound’s solubility without compromising activity?
- Methodological Answer :
- Co-Crystallization : Screen with co-formers (e.g., cyclodextrins) to create soluble inclusion complexes while preserving active conformation .
- Hydrogen-Bond Analysis : Use SHELXL-generated maps to identify solvent-accessible regions for introducing polar groups (e.g., -OH, -NH₂) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational binding predictions and experimental IC₅₀ values?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
